N,N-dimethyl-1-(naphthalen-1-yl)methanamine
CAS No.: 16413-71-1
Cat. No.: VC3776743
Molecular Formula: C13H15N
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16413-71-1 |
---|---|
Molecular Formula | C13H15N |
Molecular Weight | 185.26 g/mol |
IUPAC Name | N,N-dimethyl-1-naphthalen-1-ylmethanamine |
Standard InChI | InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 |
Standard InChI Key | PTKSORMJFKONON-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CN(C)CC1=CC=CC2=CC=CC=C21 |
Introduction
Structural Identity and Basic Properties
N,N-dimethyl-1-(naphthalen-1-yl)methanamine, bearing the CAS registry number 16413-71-1, is characterized by a naphthalene ring with a dimethylaminomethyl substituent at position 1. This compound belongs to the family of tertiary amines and exhibits distinct chemical reactivity owing to its structural features. The presence of the naphthalene moiety provides aromatic stability while the tertiary amine group contributes nucleophilic character, making it valuable for various chemical transformations.
Molecular Characteristics
The compound possesses several key identifiers that are critical for its characterization in chemical databases and literature. These distinctive parameters are summarized in Table 1.
Table 1: Molecular Identifiers of N,N-dimethyl-1-(naphthalen-1-yl)methanamine
Parameter | Value |
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CAS Number | 16413-71-1 |
Molecular Formula | C₁₃H₁₅N |
Molecular Weight | 185.26 g/mol |
IUPAC Name | N,N-dimethyl-1-naphthalen-1-ylmethanamine |
Standard InChI | InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 |
Standard InChIKey | PTKSORMJFKONON-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC=CC2=CC=CC=C21 |
PubChem Compound | 264953 |
The molecule consists of a naphthalene ring system with a dimethylaminomethyl group attached at the 1-position. This structural arrangement contributes to its unique chemical properties and reactivity patterns .
Synonyms and Alternative Nomenclature
Throughout scientific literature, the compound is referenced under various synonyms, which are important for comprehensive literature searches. The most commonly encountered alternative names include:
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1-Naphthalenemethylamine, N,N-dimethyl-
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1-[(Dimethylamino)methyl]naphthalene
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Dimethyl(1-naphthylmethyl)amine
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N,N-Dimethyl-1-naphthalenemethanamine
Physicochemical Properties
Physical State and Appearance
N,N-dimethyl-1-(naphthalen-1-yl)methanamine exists as a colorless liquid at standard temperature and pressure. This physical state facilitates its handling in laboratory settings and its incorporation into various chemical reactions .
Thermodynamic and Physical Parameters
The compound displays specific thermodynamic properties that are crucial for determining appropriate reaction conditions and purification methods. Table 2 summarizes these essential physical parameters.
Table 2: Physicochemical Properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine
Property | Value | Determination Method |
---|---|---|
Boiling Point | 148-152°C (at 16 Torr) | Experimental |
Density | 1.028±0.06 g/cm³ | Predicted |
Storage Temperature | Room temperature (sealed, dry) | Recommended |
pKa | 8±0.28 | Predicted |
Solubility | Soluble in organic solvents (toluene, dichloromethane, THF) | Experimental |
These physical parameters are crucial considerations for synthetic chemists when designing reactions involving this compound, particularly for determining appropriate solvents, reaction temperatures, and purification strategies .
Synthesis Methodologies
Multiple synthetic routes have been developed for the preparation of N,N-dimethyl-1-(naphthalen-1-yl)methanamine, each with distinct advantages depending on the available starting materials and desired scale of production.
Reductive Amination Approach
One of the most widely employed methods involves reductive amination of 1-naphthaldehyde with dimethylamine. This approach offers high yields and relatively mild reaction conditions.
Procedure:
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To 1-naphthaldehyde (1.50 g, 9.62 mmol) in 40 mL THF, add sodium acetate (0.79 g, 9.62 mmol), dimethylamine hydrochloride (863 mg, 10.6 mmol), and acetic acid (0.11 mL, 1.9 mmol) at 23°C.
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Add sodium tris(acetoxy)borohydride (4.08 g, 19.3 mmol) in three portions over five minutes.
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Stir the suspension for 12 hours before removing the solvent in vacuo.
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Add 10 mL saturated NaHCO₃(aq) and 10 mL CH₂Cl₂ to the residue.
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Separate the phases and extract the aqueous phase with CH₂Cl₂ (3 × 10 mL).
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Concentrate the combined organic phase in vacuo.
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Purify the residue by chromatography on silica gel using hexanes/EtOAc (3:2 v/v) to afford the product as a colorless liquid (92% yield) .
This method is particularly advantageous for laboratory-scale synthesis due to its high yield (92%) and the use of readily available reagents .
Nucleophilic Substitution Route
An alternative approach involves the nucleophilic substitution of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis.
Procedure:
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Charge 100 g of 1-chloromethylnaphthalene, 120 g of N-methylformamide, and 5 g of tetra-n-butylammonium bromide into a reaction vessel.
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Cool the reaction mixture to 5°C and add 50 g of powdered potassium hydroxide in portions while maintaining the temperature below 5°C.
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After maintaining for 4 hours at this temperature, heat the mixture to 25°C and dilute with water (200 mL) and toluene (200 mL).
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Extract the aqueous layer with toluene (200 mL) and distill off the solvent from the combined toluene layers to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.
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Suspend the crude product in 800 mL of 10% aqueous sulfuric acid and heat to reflux for 4 hours.
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Cool to 25°C and extract with toluene (2 × 150 mL).
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Treat the aqueous layer with activated carbon and filter.
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Basify the filtrate to pH 10.0 with sodium hydroxide.
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Extract the liberated base into toluene and distill off the toluene to obtain the crude product.
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Distill under high vacuum to obtain pure N-methyl-1-naphthalenemethanamine (41% yield) .
This method is particularly valuable for large-scale production as it avoids the use of expensive catalysts and reagents, making it more economically viable for industrial applications .
Palladium-Catalyzed Synthesis
Recent advancements have led to the development of palladium-catalyzed approaches for the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.
Procedure:
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Under a nitrogen atmosphere, combine sodium hydroxide (3.0 equiv), NHC-Pd(II)-Im complex (1.0 mol%), water (1.0 mL), 1-benzyl chloride (0.8 mmol), and N-formylmorpholine (2.0 equiv) in a Schlenk reaction tube.
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Stir the mixture at 50°C for 3 hours.
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Extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
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Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: PE/EA = 5:1) to obtain the product with a 95% yield .
This method represents a more modern approach, utilizing transition metal catalysis to achieve high yields under relatively mild conditions. The use of water as a reaction medium also aligns with green chemistry principles .
Spectroscopic Characterization
Spectroscopic data plays a crucial role in confirming the structure and purity of N,N-dimethyl-1-(naphthalen-1-yl)methanamine. The compound exhibits characteristic spectral patterns that serve as diagnostic tools for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information about the compound. Both ¹H and ¹³C NMR data have been reported in the literature.
¹H NMR (600 MHz, CDCl₃, 23°C):
δ 8.27 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.2 Hz, 1H), 7.79 (dd, J = 6.7 Hz, 2.9 Hz, 1H), 7.53 (ddd, J = 8.0 Hz, 6.5 Hz, 1.0 Hz, 1H), 7.48 (ddd, J = 6.5 Hz, 5.5 Hz, 1.0 Hz, 1H), 7.43-7.40 (m, 2H), 3.82 (s, 2H), 2.31 (s, 6H) .
¹³C NMR (125 MHz, CDCl₃, 23°C):
δ 134.85, 133.84, 132.52, 128.40, 127.95, 127.38, 125.98, 125.56, 125.06, 124.49, 62.60, 45.69 .
These spectral data confirm the structure of N,N-dimethyl-1-(naphthalen-1-yl)methanamine, with the characteristic signals for the naphthalene ring, methylene bridge, and dimethylamino group clearly identifiable.
Mass Spectrometry
Mass spectrometric analysis provides further confirmation of the compound's molecular formula and structure.
HRMS-FIA (m/z):
Calculated for [C₁₃H₁₅N + H]⁺: 186.1277
Found: 186.1286
This close agreement between the calculated and observed mass values confirms the elemental composition of the compound and provides additional verification of its structure.
Applications and Chemical Reactions
N,N-dimethyl-1-(naphthalen-1-yl)methanamine finds utility in various chemical processes due to its unique structural features and reactivity.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules containing the naphthalene scaffold. Its tertiary amine functionality makes it valuable for various transformations, including alkylation, acylation, and coordination to transition metals .
Pharmaceutical Intermediates
One of the most significant applications of N,N-dimethyl-1-(naphthalen-1-yl)methanamine is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of antifungal agents, particularly terbinafine. The structural features of the compound contribute to the pharmacological properties of these medicinal agents .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. This property has been exploited in the development of catalysts for organic transformations. For instance, its palladium complexes have been studied for their potential in C-F bond formation processes .
Preparation of Palladium Complex:
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To N,N-dimethyl-1-(naphthalen-1-yl)methanamine (284 mg, 1.53 mmol) in 15 mL MeOH, add Na₂PdCl₄·3H₂O (554 mg, 1.53 mmol) in one portion at 23°C.
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After stirring for three hours, isolate the red precipitate by filtration and wash with MeOH.
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Suspend the solid in 30 mL benzene and heat to reflux.
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Filter the suspension through celite and cool the filtrate to room temperature.
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Add 30 mL hexanes to precipitate the complex.
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Filtration affords the palladium complex as an orange solid (58% yield) .
These palladium complexes have potential applications in catalytic processes, making them valuable tools in organic synthesis.
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